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2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one

Lipophilicity Lead optimization ADME prediction

Optimize your screening cascade with 2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one (CAS 713086-29-4), uniquely differentiated from the 4-anilinoquinazoline kinase inhibitor class. Its validated lack of STAT3 modulatory activity (EC50 > 55,700 nM) makes it an essential negative control for cell-based STAT3 reporter gene assays, mitigating false-positive risks. Its incremental XLogP3 of 3.4 and additional rotatable bond, compared to the 4-methyl analog, eliminate TPSA confounding, enabling precise ADME calibration within scaffold-matched series. Procure this MLSMR-derived, chiral probe to expand your diversity-oriented library beyond ATP-competitive chemotypes.

Molecular Formula C17H19N3O
Molecular Weight 281.35 g/mol
Cat. No. B4239741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one
Molecular FormulaC17H19N3O
Molecular Weight281.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C
InChIInChI=1S/C17H19N3O/c1-3-12-4-6-13(7-5-12)19-17-18-10-14-15(20-17)8-11(2)9-16(14)21/h4-7,10-11H,3,8-9H2,1-2H3,(H,18,19,20)
InChIKeyVXCOZWHCCMPUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Chemical Identity, Scaffold Classification, and Physicochemical Baseline for Procurement Decisions


2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one (CAS 713086-29-4, PubChem CID 2986465, ChEMBL CHEMBL1496911) is a synthetic small-molecule member of the 2-anilino-7,8-dihydro-6H-quinazolin-5-one class, featuring a bicyclic quinazolinone core with a 4-ethylanilino substituent at the 2-position and a methyl group at the 7-position [1][2]. This scaffold is structurally distinct from the therapeutically established 4-anilinoquinazoline kinase inhibitor family (e.g., gefitinib, erlotinib), as it bears the anilino substituent at the 2-position rather than the 4-position and incorporates a partially saturated 7,8-dihydro-6H-quinazolin-5-one ring system [3]. The compound originated from the NIH Molecular Libraries Small Molecule Repository (MLSMR) and was screened through the Molecular Libraries Probe Production Centers Network (MLPCN), yielding publicly available HTS bioactivity data [2][4]. Its computed physicochemical properties—molecular weight 281.35 g/mol, XLogP3 3.4, topological polar surface area (TPSA) 54.9 Ų, 3 rotatable bonds, 1 hydrogen bond donor, and 4 hydrogen bond acceptors—place it within oral drug-like chemical space per Lipinski's rule of five [1].

Why Generic Substitution Fails for 2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one: Quantitative Divergence Across the 2-Anilino Substituent Series


Within the 2-anilino-7-methyl-7,8-dihydro-6H-quinazolin-5-one scaffold series, substitution at the aniline ring is not a passive structural variation—it drives measurable divergence in lipophilicity, molecular flexibility, and target engagement profiles. Comparison of three commercially catalogued MLSMR congeners bearing different 2-anilino substituents reveals that the 4-ethyl group (target compound, XLogP3 3.4, 3 rotatable bonds) occupies a distinct physicochemical niche between the 4-methyl analog (CID 16584098, XLogP3 3.0, 2 rotatable bonds) and the 3-trifluoromethyl analog (CID 665345, XLogP3 3.5, 2 rotatable bonds) [1][2]. In functional assays, the 4-ethyl analog demonstrates negligible STAT3 modulatory activity (EC50 > 55,700 nM in a cell-based luciferase reporter assay), whereas the 3-trifluoromethyl congener exhibits measurable NLRP3 inhibitory activity (IC50 2,730 nM in a separate biochemical counterscreen) [3][4]. This divergence in bioactivity fingerprints means that interchanging these analogs based solely on scaffold similarity would introduce uncontrolled variables in any experimental or screening context—an unacceptable risk for reproducible research [3][4].

Quantitative Differentiation Evidence: 2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one Versus Closest Structural Analogs


XLogP3 Lipophilicity Differentiation: 4-Ethyl vs. 4-Methyl vs. 3-Trifluoromethyl 2-Anilino Substituents

The 4-ethylanilino substituent confers an XLogP3 value of 3.4, which is 0.4 log units higher than the 4-methyl analog (XLogP3 3.0) and 0.1 log units lower than the 3-trifluoromethyl analog (XLogP3 3.5), positioning the target compound at an intermediate lipophilicity within this scaffold series [1][2][3]. This 0.4 log unit difference versus the 4-methyl congener corresponds to a ~2.5-fold increase in predicted octanol-water partition coefficient, with all three compounds sharing an identical TPSA of 54.9 Ų [1][2]. Additionally, the 4-ethyl group introduces one extra rotatable bond (3 total) compared to both the 4-methyl and 3-trifluoromethyl analogs (2 each), which may influence conformational entropy upon target binding [1].

Lipophilicity Lead optimization ADME prediction Quinazolinone SAR

STAT3 Target Engagement Profile: Functional Selectivity of the 4-Ethyl Analog vs. NLRP3-Active 3-Trifluoromethyl Congener

In a cell-based STAT3 luciferase reporter assay (PubChem AID 1404) using human U3A fibrosarcoma cells stably expressing STAT3::luciferase, the 4-ethyl analog exhibited an EC50 > 55,700 nM, indicating essentially no functional modulation of STAT3-driven transcription at pharmacologically relevant concentrations [1][2]. By contrast, the 3-trifluoromethyl analog (MLS000041779), which differs only in the aniline substituent, demonstrated measurable NLRP3 inflammasome inhibitory activity with an IC50 of 2,730 nM in a biochemical assay (PubChem AID 488800) [3]. Although these assays target different proteins and are not directly comparable, the data reveal a functional divergence: the 4-ethyl substitution yields a compound devoid of STAT3 activity, while the 3-CF3 substitution shifts the bioactivity fingerprint toward inflammasome pathway modulation [1][3].

STAT3 inhibition NLRP3 inflammasome Target selectivity HTS counterscreen

Chiral Center Implications: Undefined Stereochemistry at the 7-Methyl Position as a Critical Quality Attribute

The 7-methyl-7,8-dihydro-6H-quinazolin-5-one scaffold contains one sp³-hybridized carbon at the 7-position bearing a methyl substituent, creating an undefined chiral center (as documented in PubChem: Undefined Atom Stereocenter Count = 1, Defined Atom Stereocenter Count = 0) [1]. This is a class-wide feature shared across the 2-anilino-7-methyl congener series [2][3]. Unlike the 2-amino-4-methyl-7-aryl-7,8-dihydro-6H-quinazolin-5-one oxime series, for which enantiomers have been chromatographically resolved and pharmacologically characterized with demonstrated differences in Hsp90 inhibitory potency [4], no enantiomeric resolution data exist for the target compound or its immediate 2-anilino-7-methyl congeners. This represents both a quality attribute gap and a research opportunity.

Chirality Enantiomeric purity Stereochemistry Quality control

Scaffold Topology: 2-Anilino vs. 4-Anilino Quinazoline/Quinazolinone Regioisomerism as a Fundamental Selectivity Determinant

The target compound belongs to the 2-anilino-7,8-dihydro-6H-quinazolin-5-one regioisomeric series, which is structurally and pharmacologically distinct from the clinically validated 4-anilinoquinazoline kinase inhibitor class (e.g., gefitinib, erlotinib, lapatinib) that targets the ATP-binding site of EGFR and related tyrosine kinases [1][2]. In the 4-anilino series, the aniline nitrogen at position 4 forms a critical hydrogen bond with the hinge region of the kinase domain; repositioning the anilino group to the 2-position, coupled with reduction of the 7,8-double bond to create the 7,8-dihydro-6H-quinazolin-5-one core, fundamentally alters the pharmacophore geometry and hydrogen-bonding pattern [2][3]. This topological difference is corroborated by the target compound's lack of STAT3 activity (EC50 > 55,700 nM)—whereas certain 4-anilinoquinazolines have been reported to modulate STAT3 phosphorylation indirectly through upstream kinase inhibition [3].

Kinase inhibitor scaffold Regioisomerism EGFR Quinazoline Binding mode

Recommended Application Scenarios for 2-(4-Ethylanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one Based on Quantitative Evidence


Negative Control Compound for STAT3-Mediated Transcriptional Activation Screens

Given the robustly demonstrated lack of STAT3 modulatory activity (EC50 > 55,700 nM in U3A fibrosarcoma STAT3::luciferase cells, PubChem AID 1404), this compound is well-suited as a negative control in cell-based STAT3 reporter gene assays, particularly in HTS campaigns where distinguishing true STAT3 inhibitors from non-specific or cytotoxic false positives is critical [1]. Its XLogP3 of 3.4 and TPSA of 54.9 Ų place it within the typical physicochemical space of cell-permeable small molecules, minimizing the risk that inactivity is attributable to poor membrane penetration rather than genuine lack of target engagement [2].

Physicochemical Reference Standard for ADME Property Tuning in 2-Anilinoquinazolinone Lead Optimization

The 4-ethylanilino substituent provides a calculable 0.4 log unit increase in XLogP3 relative to the 4-methyl analog (3.4 vs. 3.0) and introduces one additional rotatable bond (3 vs. 2), without altering TPSA (54.9 Ų identical across all three comparators) [3][4]. This makes the compound a useful calibration tool for assessing the impact of incremental lipophilicity and conformational flexibility changes on in vitro ADME endpoints (e.g., microsomal stability, Caco-2 permeability, plasma protein binding) within a scaffold-matched series, where confounding variables from TPSA changes are eliminated [3].

Scaffold-Diversification Probe for Phenotypic Screening Libraries

As a 2-anilino-7,8-dihydro-6H-quinazolin-5-one, the compound represents a regioisomeric scaffold that is chemically differentiated from the therapeutically precedented 4-anilinoquinazoline kinase inhibitor class [5]. Incorporating this scaffold into diversity-oriented or phenotypic screening libraries expands chemical space coverage beyond ATP-competitive kinase inhibitor chemotypes, potentially revealing novel biology not accessible to 4-anilinoquinazoline-focused collections—consistent with the observation that 2-anilinoquinazolines have been optimized as antimalarial rather than anticancer agents in the literature [6].

Chiral Method Development Standard for 7-Substituted Dihydroquinazolinones

The presence of one undefined chiral center at the 7-methyl position (PubChem Undefined Atom Stereocenter Count = 1) creates an opportunity to use this compound as a racemic standard for developing and validating chiral chromatographic separation methods applicable across the broader 7-substituted-7,8-dihydro-6H-quinazolin-5-one series [7]. Given the precedent that enantiomers of structurally related 7-aryl-dihydroquinazolin-5-one oxime Hsp90 inhibitors exhibit differential pharmacological activity [8], establishing enantiomeric resolution capability for this scaffold is a prudent preparatory step for any medicinal chemistry program targeting chiral dihydroquinazolinones.

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